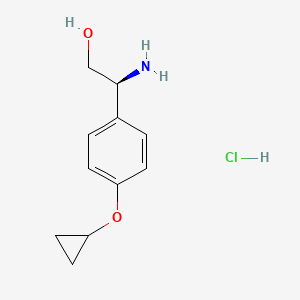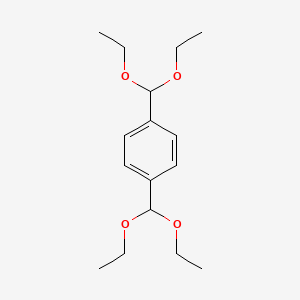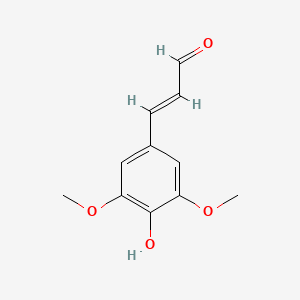
Ensartinib hydrochloride
描述
Ensartinib hydrochloride is a potent and selective inhibitor primarily targeting anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in various cancers, notably non-small cell lung cancer (NSCLC). This compound is designed to overcome resistance mechanisms associated with first-generation ALK inhibitors, making it a valuable therapeutic option for patients with ALK-positive cancers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ensartinib hydrochloride involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance the compound’s activity and selectivity.
Final coupling and purification: The final product is obtained through coupling reactions followed by purification steps such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Optimization of reaction conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize yield and purity.
Use of continuous flow reactors: Enhancing reaction efficiency and scalability.
Purification techniques: Employing advanced purification methods like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
化学反应分析
Types of Reactions
Ensartinib hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which are further processed to obtain the final active pharmaceutical ingredient .
科学研究应用
Ensartinib hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ALK inhibition and developing new inhibitors.
Biology: Employed in cellular and molecular biology studies to understand the role of ALK in cancer progression.
Medicine: Investigated in clinical trials for its efficacy in treating ALK-positive NSCLC and other cancers.
Industry: Utilized in the pharmaceutical industry for the development of targeted cancer therapies .
作用机制
Ensartinib hydrochloride exerts its effects by inhibiting the ALK fusion gene. In many cancers, particularly NSCLC, genetic mutations or rearrangements involving ALK lead to the production of abnormal ALK fusion proteins. These proteins possess constitutive kinase activity, promoting uncontrolled cell proliferation and survival by activating downstream signaling pathways such as the PI3K/AKT and RAS/RAF/MEK/ERK cascades. This compound binds to the ATP-binding site of the ALK tyrosine kinase domain, preventing phosphorylation and subsequent activation of ALK and its downstream signaling proteins. This inhibition halts proliferative signal transduction, leading to reduced tumor cell growth and increased apoptosis .
相似化合物的比较
Similar Compounds
Crizotinib: A first-generation ALK inhibitor with a different safety profile and efficacy.
Alectinib: A second-generation ALK inhibitor with a favorable safety profile and efficacy.
Brigatinib: Another second-generation ALK inhibitor with high efficacy against ALK mutations.
Lorlatinib: A third-generation ALK inhibitor with broad coverage against resistant mutations .
Uniqueness of Ensartinib Hydrochloride
This compound is unique due to its:
Broad spectrum of activity: Effective against a wide range of ALK mutations, including those resistant to first-generation inhibitors.
High selectivity: Specifically targets ALK with minimal off-target effects.
Ability to penetrate the blood-brain barrier: Effective in treating brain metastases associated with ALK-positive NSCLC .
This compound represents a significant advancement in the treatment of ALK-positive cancers, offering hope for improved patient outcomes through targeted therapy.
属性
IUPAC Name |
6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2FN6O3.2ClH/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28;;/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36);2*1H/t13-,14+,15-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERUINQRGJAECT-ISUJJMBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl4FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137030-98-7 | |
| Record name | Ensartinib hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2137030987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENSARTINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2FR6VT1BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


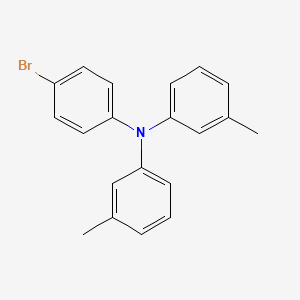
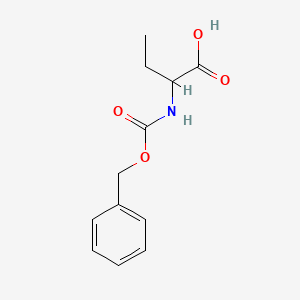

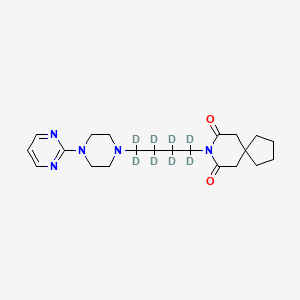

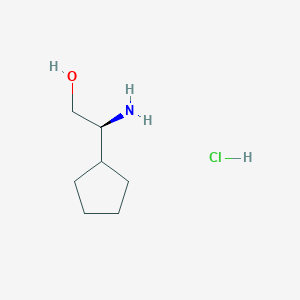




![(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride](/img/structure/B3028438.png)
